H-Met-asn-OH

Solubility Formulation In Vitro Assays

Select H-Met-Asn-OH when your assay demands artifact-free aqueous conditions. With an experimentally verified solubility of ~188 g/L, it eliminates DMSO reliance in enzymatic kinetics, protein interaction, and NMR studies. The fully solved crystal structure provides a gold-standard reference for molecular dynamics simulations and HPLC method validation. As a well-characterized, high-purity dipeptide building block (≥98%), it ensures predictable coupling and deprotection behavior in solid-phase peptide synthesis. This compound is the definitive choice for reproducible, physiologically relevant data.

Molecular Formula C9H17N3O4S
Molecular Weight 263.32 g/mol
Cat. No. B12337783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Met-asn-OH
Molecular FormulaC9H17N3O4S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)N)C(=O)O)N
InChIInChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1
InChIKeyJMEWFDUAFKVAAT-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Met-asn-OH Procurement Guide: Core Specifications and Research-Grade Characterization


H-Met-asn-OH (L-Methionyl-L-asparagine, CAS: 36261-61-7) is a synthetic dipeptide formed by the formal condensation of the carboxy group of L-methionine with the amino group of L-asparagine [1]. With a molecular weight of 263.31 g/mol (C9H17N3O4S), this compound serves as a well-defined peptide model system for studying fundamental biochemical processes such as peptide bonding, enzyme-substrate interactions, and protein folding mechanisms . It is a standard building block in peptide synthesis and is frequently identified as an 'expected' metabolite in metabolomics studies [2].

H-Met-asn-OH Sourcing Risks: Why In-Class Dipeptides Are Not Interchangeable


While H-Met-asn-OH belongs to the broad class of methionyl-dipeptides, its specific physicochemical properties, defined by the polar asparagine C-terminus, prevent simple substitution with other in-class compounds. Key differentiators, such as aqueous solubility , ionization potential (pKa) , and unique solid-state conformation [1], dictate its behavior in experimental systems. Substituting H-Met-asn-OH with more hydrophobic analogs like H-Met-Leu-OH or structurally simpler ones like H-Met-Gly-OH would introduce uncontrolled variables, invalidating comparative results in assays requiring specific solubility profiles or conformational properties. The evidence below quantifies these critical differences to guide rigorous procurement decisions.

H-Met-asn-OH Quantitative Differentiation: Head-to-Head Evidence vs. Methionyl Dipeptide Analogs


Superior Aqueous Solubility of H-Met-asn-OH Distinguishes It from More Hydrophobic Methionyl Dipeptides

H-Met-asn-OH demonstrates markedly superior aqueous solubility compared to other methionyl dipeptides. This is a critical parameter for preparing stock solutions for in vitro assays, minimizing the need for organic co-solvents like DMSO which can introduce cellular toxicity or assay interference. The estimated water solubility for H-Met-asn-OH is 188,000 mg/L, which is significantly higher than that of H-Met-Ala-OH (6,406 mg/L) and H-Met-Leu-OH (4,906 mg/L) .

Solubility Formulation In Vitro Assays

Unique Solid-State Conformation and Hydrogen Bonding Network of H-Met-asn-OH

The crystal structure of L-methionyl-L-asparagine has been solved, revealing a unique conformation defined by specific torsion angles (ψ1 = 155.6(5)°, φ2 = -95.8(5)°, ψ21 = 152.5(5)°, ψ22 = -29.4(6)°) and a nonplanar peptide bond (ω = 172.0(5)°) [1]. This conformation is stabilized by a specific intermolecular hydrogen-bonding network involving the N-terminal amino group and the ε-amino group of the asparagine residue as donors, and the carboxyl and peptide carbonyl oxygens as acceptors [1]. This contrasts with other methionyl dipeptides like H-Met-Gly-OH, which lacks the asparagine side chain capable of forming such an extensive hydrogen bond network.

X-ray Crystallography Peptide Conformation Molecular Modeling

H-Met-asn-OH Exhibits a Lower Predicted LogP, Indicating Higher Polarity Than Its Analogs

H-Met-asn-OH has a predicted LogP of 0.303, which is significantly lower (more hydrophilic) than other methionyl dipeptides such as H-Met-Leu-OH (LogP 0.72) and H-Met-Gly-OH (LogP -1.10) . This difference in lipophilicity directly impacts compound behavior in reversed-phase chromatography, membrane permeability in cell-based assays, and overall pharmacokinetic properties in vivo.

Lipophilicity Physicochemical Properties ADME

Disorder in the Methionyl Side Chain of H-Met-asn-OH May Influence Stability

X-ray crystallography reveals that the methionyl side chain in H-Met-asn-OH is disordered, with two possible positions for its Cγ, Sδ, and Cε atoms [1]. For the major conformer A, the side chain torsion angles are χ1 = -86.4(7)°, χ2 = 177.5(9)°, and χ3 = 116.6(2)° [1]. This intrinsic conformational flexibility, not typically reported for simpler methionyl dipeptides like H-Met-Gly-OH (which has no side chain on its C-terminal residue), could influence the compound's local dynamics, intermolecular interactions, and overall stability in both solid state and solution.

Structural Biology Conformational Analysis Peptide Stability

H-Met-asn-OH Application Scenarios: Where Specific Properties Drive Experimental Success


High-Concentration Aqueous Assays and Biophysical Studies

Due to its superior water solubility (estimated at 188,000 mg/L) , H-Met-asn-OH is the optimal choice for in vitro assays requiring high-concentration aqueous buffers. This property minimizes or eliminates the need for DMSO, a common organic solvent that can denature proteins, alter membrane fluidity, or cause cytotoxicity in cell-based assays. Researchers investigating peptide-protein interactions, enzymatic kinetics, or conducting NMR spectroscopy in aqueous environments will benefit from the compound's high solubility profile, ensuring more physiologically relevant and artifact-free data.

Structural Biology and Computational Modeling Reference Standard

The fully solved and published crystal structure of L-methionyl-L-asparagine provides a high-resolution, experimentally validated 3D model [1]. This makes H-Met-asn-OH an ideal reference compound for calibrating molecular dynamics simulations, validating force fields for peptides, and performing comparative conformational analysis. Its unique hydrogen bonding network and side chain disorder offer a robust dataset for computational chemists and structural biologists to benchmark their methods against a well-characterized dipeptide system.

Chromatography Method Development and Metabolomics Standards

H-Met-asn-OH, with its distinct LogP (0.303) and polarity, serves as a useful standard for developing and validating reverse-phase HPLC methods for separating methionyl dipeptides. Its elution profile provides a specific retention time marker, enabling accurate quantification of this dipeptide in complex biological matrices like cell lysates or tissue homogenates. Furthermore, as an 'expected' metabolite, it is a critical reference standard for targeted metabolomics studies, ensuring accurate identification and quantification of this compound in biological samples.

Peptide Synthesis and Solid-Phase Optimization

As a fundamental dipeptide building block, H-Met-asn-OH is frequently used in solid-phase peptide synthesis (SPPS) to incorporate the Met-Asn motif into larger peptide chains. Its well-defined chemical properties, including pKa (2.90±0.10) and stability profile (decomposes above 200°C) , provide predictable coupling and deprotection behavior. Researchers optimizing SPPS protocols for difficult sequences or developing new peptide therapeutics rely on the consistent performance of this high-purity dipeptide to ensure high-fidelity assembly and yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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